Methyl dimethylsulfamate
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Overview
Description
Methyl dimethylsulfamate is an organosulfur compound with the chemical formula (CH₃)₂NSO₂CH₃. It is a derivative of sulfamic acid where the hydrogen atoms are replaced by methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dimethylsulfamate can be synthesized through the reaction of dimethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction is as follows:
(CH3)2NH+ClSO2OH→(CH3)2NSO2CH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of dimethylamine with sulfur trioxide or chlorosulfonic acid. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Methyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dimethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a tool for studying enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl dimethylsulfamate involves its ability to act as a methylating agent. It transfers a methyl group to nucleophilic sites on target molecules, facilitating various chemical transformations. The molecular targets include amines, thiols, and phenols, where the methyl group is added to form new compounds. The pathways involved in these reactions are typically nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Dimethyl sulfate: Another methylating agent with similar reactivity but higher toxicity.
Methyl triflate: A more reactive methylating agent used in specialized organic synthesis.
Dimethyl carbonate: A less toxic alternative used for methylation reactions.
Uniqueness: Methyl dimethylsulfamate is unique due to its balanced reactivity and relatively lower toxicity compared to other methylating agents like dimethyl sulfate. It offers a safer alternative for various chemical processes while maintaining high efficiency in methylation reactions.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from organic synthesis to industrial production.
Properties
IUPAC Name |
methyl N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4(2)8(5,6)7-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFFTZJPIPKTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503310 |
Source
|
Record name | Methyl dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-39-5 |
Source
|
Record name | Methyl dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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